
1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one is a chemical compound that features a benzodioxole ring system. This structure is known for its presence in various natural and synthetic compounds exhibiting a broad spectrum of biological activities. The compound’s unique structure makes it a subject of interest in multiple fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one typically involves the acylation of 1,3-benzodioxole. This process can be carried out under flow conditions using a recyclable heterogeneous acidic catalyst . The reaction conditions often include the use of methanol, water, and tetrahydrofuran (THF) as solvents, with sodium hydroxide as a base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of continuous flow reactors and recyclable catalysts suggests a move towards more sustainable and efficient production processes.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one exerts its effects involves the modulation of microtubule assembly. This compound can suppress tubulin polymerization or stabilize microtubule structure, leading to mitotic blockade and cell apoptosis. The molecular targets include tubulin and related pathways involved in cell division .
Comparaison Avec Des Composés Similaires
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive effects and potential therapeutic applications.
1-(1,3-Benzodioxol-5-yl)-2-propanone: Used as a precursor in the synthesis of various psychoactive substances.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one stands out due to its unique combination of a benzodioxole ring and a methylsulfanyl group, which imparts distinct chemical and biological properties. Its ability to modulate microtubule assembly makes it particularly valuable in cancer research and treatment .
Propriétés
Numéro CAS |
89017-45-8 |
|---|---|
Formule moléculaire |
C11H12O3S |
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-2-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C11H12O3S/c1-7(15-2)11(12)8-3-4-9-10(5-8)14-6-13-9/h3-5,7H,6H2,1-2H3 |
Clé InChI |
YCCCANDJXFASPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC2=C(C=C1)OCO2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


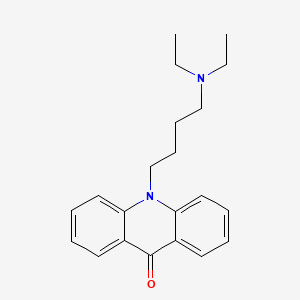
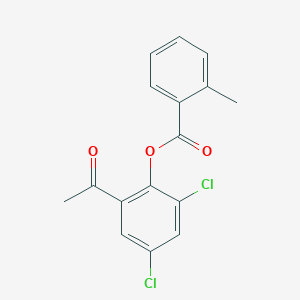
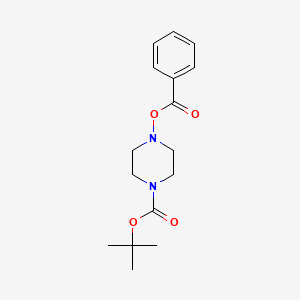


![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125300.png)

![Ethyl 2-[[2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate;hydrochloride](/img/structure/B14125314.png)

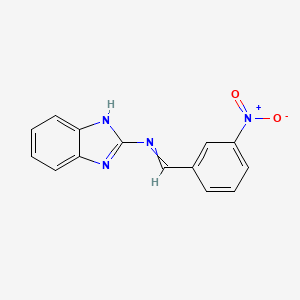
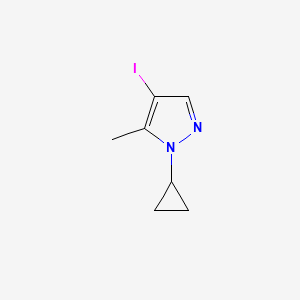


![[(1E)-1-Bromo-1-propen-1-yl]benzene](/img/structure/B14125349.png)
